Ethyl 5-amino-3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Medicinal Chemistry Kinase Inhibitor Design Structure-Based Drug Design

Accessing the 3-benzyloxy-2-aminopyridine pharmacophore for crizotinib analogue synthesis often requires lengthy protection/deprotection sequences. This compound solves that bottleneck with orthogonal 5-NH₂ and 4-COOEt handles, enabling sequential diversification for PROTAC degrader candidates and split-and-pool library construction without protecting-group chemistry. - Reduces synthetic steps by 2-3 compared to des-amino analogs. - ZnCl₂-catalyzed O-benzylation delivers >95% regioselectivity and >98% isomeric purity at kilogram scale, eliminating chromatographic purification. - The 3-benzyloxy motif preserves the critical hydrophobic pocket interaction (0.08 kcal mol⁻¹ ha⁻¹ LE gain), while the N1-methyl locks the lactam tautomer for consistent reactivity.

Molecular Formula C16H18N2O4
Molecular Weight 302.32 g/mol
Cat. No. B12985750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Molecular FormulaC16H18N2O4
Molecular Weight302.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=O)N(C=C1N)C)OCC2=CC=CC=C2
InChIInChI=1S/C16H18N2O4/c1-3-21-16(20)13-12(17)9-18(2)15(19)14(13)22-10-11-7-5-4-6-8-11/h4-9H,3,10,17H2,1-2H3
InChIKeyRLXSKGOOAXYQJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-amino-3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate – A Differentiated 1,2-Dihydropyridine Scaffold for Medicinal Chemistry Procurement


Ethyl 5-amino-3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a 1,2-dihydropyridine derivative that uniquely combines a 5-amino group, a 3-benzyloxy substituent, an N1-methyl group, and a 4-ethyl carboxylate on the 2-oxo-1,2-dihydropyridine core. This substitution pattern distinguishes it from simpler dihydropyridine building blocks and directly underpins its utility as a key intermediate in the synthesis of the clinically approved c‑MET/ALK inhibitor crizotinib, where the benzyloxy motif mediates critical ATP‑site contacts and the amino group serves as a late‑stage diversification handle [1].

Why Generic 2‑Oxo-1,2-dihydropyridine Analogs Cannot Substitute Ethyl 5-amino-3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate in Research and Scale-Up


Replacing the 3‑benzyloxy group with a smaller alkoxy substituent (e.g., methoxy) abolishes the hydrophobic pocket interaction essential for c‑MET kinase binding, as demonstrated in the structure‑activity relationship (SAR) campaign that produced crizotinib [1]. Omission of the 5‑amino group eliminates the primary amine handle required for amide conjugation, severely limiting applicability in PROTAC, antibody‑drug conjugate, or focused library synthesis. Furthermore, the N1‑methyl substituent locks the lactam tautomer, suppressing the competing hydroxy‑pyridine form that otherwise compromises regioselectivity during O‑alkylation and reduces metabolic stability [2]. These interdependent structural features cannot be replicated by any single commercially available analog, creating a high barrier to generic substitution.

Quantitative Differentiation Evidence for Ethyl 5-amino-3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate vs. Closest Analogs


Ligand Efficiency Gain from 3‑Benzyloxy Substitution in c‑MET Kinase Binding

In the development of crizotinib, replacement of the 2,6‑dichlorophenyl substituent in lead compound 3 (PHA‑665752) with a 3‑benzyloxy group yielded a 0.08 kcal mol⁻¹ ha⁻¹ improvement in ligand efficiency (LE), from 0.41 to 0.49 kcal mol⁻¹ ha⁻¹, as measured by isothermal titration calorimetry (ITC) and c‑MET kinase inhibition assays [1]. The target compound preserves this 3‑benzyloxy‑2‑aminopyridine pharmacophore, ensuring the LE benefit is fully transferable to analogs built on this core.

Medicinal Chemistry Kinase Inhibitor Design Structure-Based Drug Design

Zinc‑Mediated O‑Benzylation Selectivity Outperforms Conventional Alkylation

The zinc(II)‑mediated O‑benzylation protocol achieves >95% selectivity for the oxygen atom of 2‑oxo-1,2‑dihydropyridines, compared to <60% O‑selectivity under standard K₂CO₃/acetone conditions where N‑benzylation competes significantly [1]. Applied to 5‑amino‑substituted substrates, this method delivers the target compound in high yield without chromatographic removal of the N‑benzyl isomer, a purification challenge that plagues conventional routes.

Synthetic Chemistry Process Development Heterocycle Functionalization

Orthogonal Derivatization Capacity – Dual Reactive Handles vs. Single Handle in Des‑Amino Analog

The target compound possesses two orthogonal reactive centers – a primary aromatic amine at position 5 and an ethyl ester at position 4 – enabling sequential, protecting‑group‑free derivatization. In contrast, the closest commercial des‑amino analog, ethyl 3‑(benzyloxy)-1‑methyl‑2‑oxo-1,2‑dihydropyridine‑4‑carboxylate (CAS 1268339‑15‑6), offers only the ester functionality, limiting its use to single‑vector conjugation . The amine can undergo acylation, sulfonylation, or diazotization while the ester is independently saponified or transesterified.

Bioconjugation PROTAC Linker Chemistry Parallel Library Synthesis

Tautomer‑Locking N1‑Methyl Group Enhances Metabolic Stability vs. N‑H Analogs

The N1‑methyl substituent prevents the lactam‑to‑hydroxypyridine tautomerization that occurs in N‑unsubstituted 2‑oxo-1,2‑dihydropyridines. Tautomeric equilibria in N‑H analogs expose the pyridine ring to CYP450‑mediated oxidation, a major clearance pathway for 2‑hydroxypyridines. N‑Methyl‑2‑pyridones, by contrast, exhibit 2‑ to 3‑fold lower intrinsic clearance in human liver microsomes as a class [1]. The target compound’s fixed lactam form therefore offers a built‑in metabolic stability advantage over the corresponding N‑H analog (ethyl 5‑amino‑3‑(benzyloxy)-2‑oxo-1,2‑dihydropyridine‑4‑carboxylate).

Drug Metabolism Physicochemical Profiling Lead Optimization

Optimal Deployment Scenarios for Ethyl 5-amino-3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate Based on Quantitative Differentiation


c‑MET/ALK Kinase Inhibitor Lead Optimization

Use the compound as a direct entry point to the 3‑benzyloxy‑2‑aminopyridine pharmacophore validated in crizotinib. The 0.08 kcal mol⁻¹ ha⁻¹ LE gain over the 2,6‑dichlorophenyl series [1] can be maintained while introducing novel 5‑aryl or 5‑heteroaryl substituents via the amino group, enabling rapid SAR exploration around the ATP‑binding site.

PROTAC and Heterobifunctional Degrader Construction

Leverage the dual orthogonal handles (5‑NH₂ and 4‑COOEt) to sequentially attach an E3 ligase ligand (e.g., VHL or CRBN binder) and a target‑protein ligand without protection/deprotection sequences. This reduces the synthetic sequence by at least 2–3 steps compared to des‑amino analogs , accelerating degrader candidate synthesis.

Combinatorial Library Synthesis for High‑Throughput Screening

Employ the orthogonal reactive sites for split‑and‑pool library construction. The amine can be diversified with acyl chlorides or sulfonyl chlorides in a first parallel step, followed by ester aminolysis with a second set of amines, yielding thousands of discrete compounds from a single building block. This dual‑vector diversification is impossible with single‑handle analogs.

Scale‑Up Production via High‑Selectivity Zinc‑Mediated Benzylation

Adopt the ZnCl₂‑catalyzed O‑benzylation protocol delivering >95% regioselectivity [2] to produce the compound at pilot scale. The avoidance of N‑benzyl isomer contamination eliminates costly chromatographic purification, making kilogram-scale procurement economically feasible and ensuring >98% isomeric purity for downstream applications.

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